
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a brominated pyridine ring fused to an isoindoline-1,3-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the following steps:
Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Formation of Isoindoline-1,3-dione: The brominated product is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs under reflux conditions in a suitable solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a hydroxylated product.
科学的研究の応用
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
作用機序
The mechanism by which 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity. The bromine atom and the isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 2-(3-Fluoro-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 2-(3-Methylpyridin-2-yl)isoindoline-1,3-dione
Uniqueness
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and non-halogenated analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance its binding to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C14H9BrN2O2 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC名 |
2-(3-bromo-6-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-6-7-11(15)12(16-8)17-13(18)9-4-2-3-5-10(9)14(17)19/h2-7H,1H3 |
InChIキー |
XBBIGRBYQOCZOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


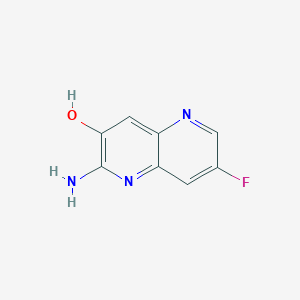
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
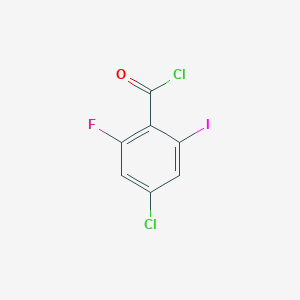

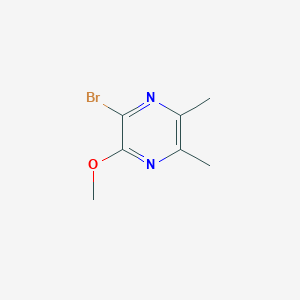

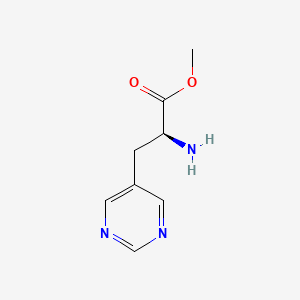
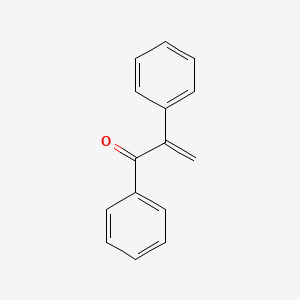
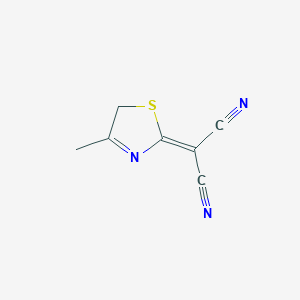
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
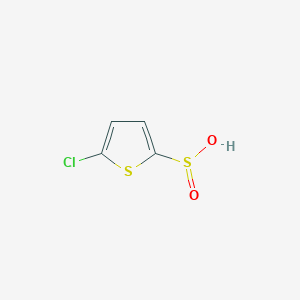
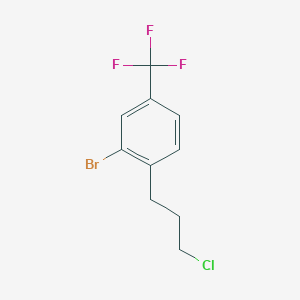
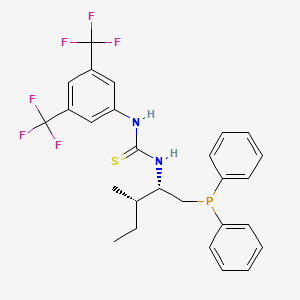
![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
